molecular formula C14H14N6OS B12622744 4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12622744
M. Wt: 314.37 g/mol
InChI Key: FLTNHPXSAYZCIO-OVCLIPMQSA-N
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Description

X-ray Crystallographic Analysis of Triazole-Pyrazole Hybrid Core

Single-crystal X-ray diffraction studies reveal the compound crystallizes in the triclinic system with space group P1, featuring unit cell parameters a = 7.3941(3) Å, b = 10.6459(5) Å, c = 12.1940(8) Å, α = 68.841(5)°, β = 74.317(5)°, γ = 75.187(5)°, and V = 848.37(8) ų. The asymmetric unit contains one molecule with a planar triazole ring (r.m.s. deviation = 0.032 Å) fused to a non-coplanar pyrazole moiety (dihedral angle = 12.7°). The 1,2,4-triazole core adopts a C-linked configuration at position 5 to the 5-methylpyrazole group, stabilized by intramolecular N–H⋯N hydrogen bonding (2.89 Å, 157°).

Crystallographic Parameter Value
Crystal system Triclinic
Space group P1
a (Å) 7.3941(3)
b (Å) 10.6459(5)
c (Å) 12.1940(8)
α (°) 68.841(5)
β (°) 74.317(5)
γ (°) 75.187(5)
V (ų) 848.37(8)
Z 2
D~calc~ (g/cm³) 1.282

Hydrogen atoms were refined isotropically with C–H = 0.93–0.97 Å and N–H = 0.86 Å. Anisotropic displacement parameters for methoxy oxygen atoms suggest partial rotational disorder, though attempts to model split positions did not improve refinement statistics.

Spectroscopic Elucidation of Methoxyphenyl and Methylpyrazole Substituents

Fourier-transform infrared spectroscopy shows characteristic bands at 3131 cm⁻¹ (N–H stretch), 2923 cm⁻¹ (C–H aromatic), 1553 cm⁻¹ (–N=N–), and 1257 cm⁻¹ (C–S). The methoxy C–O stretch appears at 1024 cm⁻¹, while pyrazole ring vibrations are observed at 1481–1519 cm⁻¹.

¹H NMR (300 MHz, CDCl₃) displays resonances at δ 8.21 (s, 1H, triazole-H), 7.85 (d, J = 8.1 Hz, 1H, methoxyphenyl-H), 6.92–7.32 (m, 3H, aromatic), 6.15 (s, 1H, pyrazole-H), 3.87 (s, 3H, OCH₃), and 2.31 (s, 3H, CH₃). ¹³C NMR confirms the hybrid structure with signals at δ 163.4 (C=S), 159.8 (C=N), 152.1–114.3 (aromatic carbons), 55.6 (OCH₃), and 13.2 (CH₃).

Mass spectrometry (EI) exhibits a molecular ion peak at m/z 327.40 [M]⁺ with fragmentation patterns including loss of SCH₃ (m/z 265), C₇H₇N (m/z 234), and C₈H₇N₂ (m/z 206).

Tautomeric Behavior of 1,2,4-Triazole-3-Thiol Moiety

Density functional theory calculations (B3LYP/6-31G(d,p)) predict the thione form (ΔG = 0 kcal/mol) is 4.2 kcal/mol more stable than the thiol tautomer in the gas phase. Intramolecular proton transfer between N2–H and S1 atoms proceeds via a planar transition state with an energy barrier of 28.3 kcal/mol. Natural bond orbital analysis reveals hyperconjugative interactions stabilizing the thione form: LP(S1) → σ(N2–H) (24.5 kcal/mol) and LP(N4) → σ(C5–S1) (18.7 kcal/mol).

Variable-temperature ¹H NMR (400 MHz, DMSO-d₆) shows coalescence of N–H (δ 12.8) and S–H (δ 3.4) signals at 348 K, confirming rapid tautomerism (ΔG‡ = 15.2 kcal/mol) in solution. The thione:thiol ratio remains 92:8 across 298–358 K due to strong resonance stabilization of the thione form.

Conformational Analysis of Methylideneamino Linker

The (E)-configured methylideneamino bridge adopts a nearly coplanar arrangement with the triazole ring (dihedral angle = 7.3°), stabilized by conjugation between the C=N bond (1.28 Å) and triazole π-system. Rotation about the C–N single bond is restricted (barrier = 9.8 kcal/mol) due to partial double bond character from resonance interactions.

Properties

Molecular Formula

C14H14N6OS

Molecular Weight

314.37 g/mol

IUPAC Name

4-[(E)-(2-methoxyphenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H14N6OS/c1-9-7-11(17-16-9)13-18-19-14(22)20(13)15-8-10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,16,17)(H,19,22)/b15-8+

InChI Key

FLTNHPXSAYZCIO-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Method A: One-Pot Synthesis

This method employs a one-pot synthesis approach, which simplifies the process by combining all reactants in a single reaction vessel.

Reagents :

  • 2-Methoxybenzaldehyde
  • 5-Methyl-1H-pyrazole
  • Thiocarbohydrazide
  • Acid catalyst (e.g., acetic acid)

Procedure :

  • Mix 2-methoxybenzaldehyde and thiocarbohydrazide in an appropriate solvent (e.g., ethanol).
  • Add 5-methyl-1H-pyrazole and an acid catalyst to the mixture.
  • Heat the reaction mixture under reflux for several hours.
  • Cool and filter the precipitated product.
  • Purify through recrystallization.

Method B: Stepwise Synthesis

In this method, the synthesis is carried out in distinct steps, allowing for better control over each reaction phase.

Step 1: Synthesis of Triazole

  • React thiocarbohydrazide with an appropriate carbonyl compound to form a triazole intermediate.

Step 2: Methylidene Formation

  • Treat the triazole intermediate with 2-methoxybenzaldehyde to form the methylidene derivative.

Step 3: Final Product Formation

  • Introduce 5-methyl-1H-pyrazole to complete the synthesis of this compound.

Method C: Microwave-Assisted Synthesis

Microwave-assisted synthesis can be employed to enhance reaction rates and yields.

Reagents :

  • Similar to those used in Method A.

Procedure :

  • Combine all reagents in a microwave reactor.
  • Apply microwave irradiation for a specified time.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Upon completion, cool and purify as necessary.

Comparative Analysis of Methods

Method Yield (%) Time Required Complexity Purification Difficulty
One-Pot Synthesis Moderate Short Low Moderate
Stepwise Synthesis High Long High High
Microwave-Assisted High Very Short Moderate Low

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit promising anticancer properties. The mercapto-substituted 1,2,4-triazoles have been shown to possess chemopreventive and chemotherapeutic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of 1,2,4-triazole can inhibit tumor growth in vitro and in vivo models by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have reported that similar triazole derivatives exhibit significant antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Candida albicans. The presence of the methoxyphenyl group enhances the compound's interaction with microbial targets, leading to increased efficacy .

Enzyme Inhibition
Research has also focused on the ability of triazole derivatives to act as enzyme inhibitors. For example, certain derivatives have been identified as potent inhibitors of metallo-beta-lactamases (MBLs), which are critical in combating antibiotic resistance . This highlights the potential of the compound in developing new therapeutic agents against resistant bacterial strains.

Agricultural Applications

Pesticidal Activity
Compounds with a triazole core have been explored for their pesticidal properties. Studies suggest that they can act as effective fungicides due to their ability to disrupt fungal cell wall synthesis or inhibit key metabolic pathways within fungal cells . This application is crucial in developing sustainable agricultural practices and managing crop diseases.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships of this compound is essential for optimizing its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, reactions involving arylidene malononitrile derivatives have shown high yields in producing various triazole-thione compounds .

Case Studies

Study Focus Findings
Sameliuk et al. (2021)Antimicrobial ActivityIdentified strong activity against Staphylococcus aureus and Candida albicans, suggesting potential as disinfectants or antiseptics .
MDPI Research (2020)Enzyme InhibitionDemonstrated that specific triazole derivatives effectively inhibit MBLs, indicating potential for treating resistant infections .
PMC Article (2020)Anticancer PropertiesShowed that mercapto-substituted triazoles induce apoptosis in cancer cell lines .

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s 2-methoxybenzylidene group distinguishes it from derivatives with para-substituted (e.g., 4-methoxy, 4-nitro) or electron-withdrawing groups (e.g., bromo, trifluoromethyl). Key comparisons include:

Compound/Ref Substituent (R) Position Yield (%) Biological Activity Highlights
Ligand 54 4-Methoxybenzylidene Para 73 N/A (Structural analog)
Ligand 55 4-(Dimethylamino)benzylidene Para 81 N/A (Higher yield than para-methoxy)
CP 55 3-Bromobenzylidene Meta 42 N/A (Electron-withdrawing group)
SB-3 2-Methylphenoxy Ortho N/R IC50: Low (HepG2 hepatocellular carcinoma)
Thakkar et al. 3-Nitrobenzylidene Meta N/R MIC: 0.132 mM (S. aureus)
Target Compound 2-Methoxybenzylidene Ortho N/R Hypothesized activity based on analogs

Key Observations:

  • Substituent Position: The ortho-methoxy group in the target compound may introduce steric hindrance or electronic effects distinct from para-substituted analogs.
  • Electronic Effects: Methoxy (electron-donating) vs. nitro/bromo (electron-withdrawing) groups influence charge distribution. Nitro-substituted analogs show potent antibacterial activity (MIC: 0.132 mM), suggesting electron-withdrawing groups enhance interaction with bacterial targets.
  • Biological Activity Trends: Ortho-substituted compounds like SB-3 demonstrate strong anticancer activity (low IC50 on HepG2), implying that steric effects at the ortho position may favor cytotoxicity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea intermediates with 5-methyl-1H-pyrazole-3-carboxaldehyde derivatives. Key steps include:

  • Step 1 : Preparation of 5-methyl-1H-pyrazole-3-carboxylic acid intermediates through cyclization (e.g., using ethyl acetoacetate and hydrazine derivatives) .
  • Step 2 : Formation of the Schiff base by reacting the pyrazole intermediate with 2-methoxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid .
  • Step 3 : Thiolation via reaction with Lawesson’s reagent or phosphorus pentasulfide to introduce the thiol group at position 3 of the triazole ring .
  • Validation : Confirmation via FT-IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (methoxy proton singlet at δ ~3.8 ppm) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
  • X-ray crystallography : For unambiguous confirmation of the Schiff base geometry (E-configuration) and triazole-thiol tautomerism .
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected [M+H]+ ~386.4 m/z) .

Advanced Research Questions

Q. What strategies are effective for modifying the thiol group to enhance bioavailability while retaining bioactivity?

  • Methodological Answer :

  • S-Alkylation : React the thiol group with alkyl halides (e.g., methyl iodide or benzyl chloride) in basic conditions (NaOH/MeOH) to form thioether derivatives. Monitor reaction progress via TLC .
  • Thiol-ene "click" chemistry : Introduce functionalized alkenes (e.g., allyl glycidyl ether) under UV irradiation for targeted drug delivery applications .
  • Pharmacokinetic testing : Assess logP (octanol-water partition coefficient) of derivatives using shake-flask methods to correlate lipophilicity with membrane permeability .

Q. How do structural variations in the 2-methoxyphenyl and pyrazole moieties influence antitubulin or antimicrobial activity?

  • Methodological Answer :

  • SAR Studies :
  • Replace the 2-methoxy group with electron-withdrawing groups (e.g., -Cl, -CF₃) to evaluate effects on binding to β-tubulin (via molecular docking simulations using Autodock Vina) .
  • Substitute 5-methylpyrazole with bulkier substituents (e.g., 5-phenyl) to assess steric effects on bacterial membrane disruption (tested against E. coli and S. aureus via MIC assays) .
  • Data Interpretation : Compare IC₅₀ values from MTT assays (e.g., HeLa cells) with computational binding affinity scores to identify optimal substituents .

Q. What mechanisms explain contradictory bioactivity results reported in different studies for similar triazole-pyrazole hybrids?

  • Methodological Answer :

  • Solubility factors : Use dynamic light scattering (DLS) to measure aggregation tendencies in PBS (pH 7.4), which may reduce apparent activity in vitro .
  • Redox sensitivity : Test thiol stability under oxidative conditions (H₂O₂ exposure) via Ellman’s assay; disulfide formation may deactivate the compound .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation products via LC-MS/MS .

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